methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate
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Overview
Description
Methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is a complex organic compound featuring a chromeno[2,3-b]pyridine core with a trifluoromethyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate typically involves multi-step organic synthesis. One common route includes:
Formation of the Chromeno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative and a suitable aldehyde, the chromeno[2,3-b]pyridine core can be formed via a Povarov reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate electrophilic or nucleophilic trifluoromethylation.
Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate or methyl chloroformate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromeno[2,3-b]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromeno[2,3-b]pyridine core, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may confer bioactivity against various targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings, where specific functional groups are required.
Mechanism of Action
The mechanism by which methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the carbamate moiety may participate in hydrogen bonding or covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[5-oxo-2-(methyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the trifluoromethyl group in methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate imparts unique electronic properties, enhancing its reactivity and potential bioactivity compared to similar compounds without this group. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.
Properties
IUPAC Name |
methyl N-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O4/c1-23-14(22)19-9-6-8-11(21)7-4-2-3-5-10(7)24-13(8)20-12(9)15(16,17)18/h2-6H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPTVEGYWMLRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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